N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide
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Overview
Description
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 4-chlorobenzaldehyde with 2-aminopyrimidine to form an intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrimidines, such as:
- 2-(4-chlorophenyl)imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine derivatives with different substituents
Uniqueness
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H15ClN4O |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C20H15ClN4O/c1-13-3-5-15(6-4-13)19(26)24-18-17(14-7-9-16(21)10-8-14)23-20-22-11-2-12-25(18)20/h2-12H,1H3,(H,24,26) |
InChI Key |
HLXTVOLXBORHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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